N-(naphthalen-1-ylsulfonyl)-beta-alanine
Description
N-(Naphthalen-1-ylsulfonyl)-beta-alanine is a sulfonamide derivative of beta-alanine, characterized by a naphthalene ring linked via a sulfonyl group to the nitrogen of beta-alanine. Sulfonamide groups are commonly associated with enzyme inhibition or antimicrobial activity, suggesting possible therapeutic or research applications for this compound .
Properties
Molecular Formula |
C13H13NO4S |
|---|---|
Molecular Weight |
279.31g/mol |
IUPAC Name |
3-(naphthalen-1-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO4S/c15-13(16)8-9-14-19(17,18)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2,(H,15,16) |
InChI Key |
HNQAZSFECWJLKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Beta-Alanine
- Structure: Beta-alanine is a non-proteinogenic amino acid with an amine group on the β-carbon.
- Key Differences : Unlike N-(naphthalen-1-ylsulfonyl)-beta-alanine, beta-alanine lacks the sulfonamide and naphthalene moieties, making it more hydrophilic.
- Biological Role: Beta-alanine is the rate-limiting precursor for carnosine synthesis, a dipeptide that buffers muscle pH during exercise and supports cognitive function under stress .
- Metabolism: Beta-alanine is metabolized via transaminases (GABA-T, AGXT2), which limit its bioavailability for carnosine synthesis. Concurrent inhibition of these enzymes enhances carnosine loading efficiency .
Table 1: Structural and Functional Comparison
| Compound | Molecular Features | Solubility | Key Biological Role |
|---|---|---|---|
| This compound | Sulfonamide, naphthalene group | Lipophilic | Potential enzyme inhibition |
| Beta-alanine | Simple β-amino acid | Hydrophilic | Carnosine precursor |
| BMAA | β-N-methylamino-L-alanine | Hydrophilic | Neurotoxin (NMDA agonist) |
| BOAA | β-N-oxalylamino-L-alanine | Hydrophilic | Neurotoxin (non-NMDA agonist) |
Functional Analogues
Carnosine
- Relation to Beta-Alanine: Carnosine (β-alanyl-L-histidine) is synthesized from beta-alanine and histidine.
- Chronic beta-alanine supplementation depletes muscle histidine reserves, which could be exacerbated by structural modifications in the sulfonamide derivative .
Neurotoxic Analogues: BMAA and BOAA
- BMAA: β-N-methylamino-L-alanine acts as an NMDA receptor agonist, causing neuronal degeneration at 1 mM EC50. Its toxicity is bicarbonate-dependent .
- BOAA: β-N-oxalylamino-L-alanine targets non-NMDA receptors with higher potency (EC50 = 20 µM). Both toxins are implicated in motor neuron diseases .
- Contrast : Unlike BMAA/BOAA, this compound’s sulfonamide group may confer different receptor interactions, possibly reducing neurotoxicity but requiring further study.
Metabolic Pathways
Table 2: Metabolic and Pharmacokinetic Profiles
- Beta-Alanine: Plasma levels post-supplementation correlate with muscle carnosine loading, suggesting homeostatic regulation .
Ergogenic and Cognitive Effects
- Beta-Alanine : Enhances high-intensity intermittent performance (+7%) and cognitive focus during fatigue .
Toxicity Considerations
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